1H-Indole-3-ethanol, 2,3-dihydro-
Overview
Description
1H-Indole-3-ethanol, 2,3-dihydro- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Scientific Research Applications
1H-Indole-3-ethanol, 2,3-dihydro- has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex indole derivatives and heterocyclic compounds.
Biology: Studied for its role in biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1h-indole-3-ethanol, 2,3-dihydro-, bind with high affinity to multiple receptors . This suggests that the compound could have a broad range of targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that 2-(1h-indol-3-yl)ethan-1-ol, a related compound, is a metabolite formed in the liver after disulfiram treatment . This suggests that 1H-Indole-3-ethanol, 2,3-dihydro- may also undergo metabolism in the liver.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “1H-Indole-3-ethanol, 2,3-dihydro-” and similar compounds could have potential applications in various areas of research and medicine.
Biochemical Analysis
Biochemical Properties
1H-Indole-3-ethanol, 2,3-dihydro- is known to interact with multiple receptors, making it a valuable compound for developing new useful derivatives . It has been found in many important synthetic drug molecules and possesses various biological activities .
Cellular Effects
1H-Indole-3-ethanol, 2,3-dihydro- plays a significant role in cell biology . It has been used as a biologically active compound for the treatment of cancer cells, microbes, and different types of disorders in the human body . It shows various biologically vital properties, both natural and synthetic .
Molecular Mechanism
The mechanism of action of 1H-Indole-3-ethanol, 2,3-dihydro- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Metabolic Pathways
1H-Indole-3-ethanol, 2,3-dihydro- is involved in the metabolism of tryptophan . It can be converted into indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-ethanol, 2,3-dihydro- typically involves the reduction of indole derivatives. One common method is the catalytic hydrogenation of indole-3-ethanol using palladium on carbon (Pd/C) as a catalyst under hydrogen gas . Another approach involves the use of sodium borohydride (NaBH4) in methanol as a reducing agent .
Industrial Production Methods
Industrial production of 1H-Indole-3-ethanol, 2,3-dihydro- often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-ethanol, 2,3-dihydro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Indole-3-acetaldehyde
Reduction: Indole-3-ethanol
Substitution: Various substituted indole derivatives
Comparison with Similar Compounds
Similar Compounds
Indoline: A structurally similar compound with a saturated pyrrole ring.
1-Azaindan: Another indole derivative with a similar structure.
2,3-Dihydroindole: A compound with a similar hydrogenated indole ring.
Uniqueness
1H-Indole-3-ethanol, 2,3-dihydro- is unique due to its specific functional groups and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-3-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,8,11-12H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKAAHMYIZWSAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629751 | |
Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40118-09-0 | |
Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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